N-isopropyl-N'-(1-isoquinolinyl)urea
Description
N-Isopropyl-N'-(1-isoquinolinyl)urea is a 1,3-disubstituted urea derivative characterized by an isopropyl group on one nitrogen atom and a 1-isoquinolinyl moiety on the adjacent nitrogen.
Properties
Molecular Formula |
C13H15N3O |
|---|---|
Molecular Weight |
229.28g/mol |
IUPAC Name |
1-isoquinolin-1-yl-3-propan-2-ylurea |
InChI |
InChI=1S/C13H15N3O/c1-9(2)15-13(17)16-12-11-6-4-3-5-10(11)7-8-14-12/h3-9H,1-2H3,(H2,14,15,16,17) |
InChI Key |
BENAIYFREPPHQS-UHFFFAOYSA-N |
SMILES |
CC(C)NC(=O)NC1=NC=CC2=CC=CC=C21 |
Canonical SMILES |
CC(C)NC(=O)NC1=NC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Antidiabetic Urea Derivatives
Several 1,3-disubstituted ureas with nitroaryl or alkyl substituents have demonstrated antiglycating activity, a key mechanism in managing diabetic complications. For example:
- Compound 18 (N-Isopropyl-N'-(4-nitrophenyl)urea): Exhibited significant antiglycating activity (IC₅₀ = 12.3 µM), outperforming reference standards like aminoguanidine (IC₅₀ = 25.6 µM). The nitro group enhances electron-withdrawing effects, improving binding to glycation targets .
- Compound 6 (N-Butyl-N'-(4-nitrophenyl)urea) : Showed comparable potency (IC₅₀ = 14.1 µM), suggesting alkyl chain length minimally affects activity in this series .
Key Difference: Replacing the 4-nitrophenyl group in Compound 18 with a 1-isoquinolinyl moiety (as in the target compound) introduces a heterocyclic aromatic system. This modification may enhance π-π stacking interactions with protein targets but could reduce solubility due to increased hydrophobicity.
Table 1: Antidiabetic Urea Derivatives
Agrochemically Relevant Ureas
Phenylurea herbicides and pesticides often feature halogenated or alkylated aryl groups. Examples from the evidence include:
- Cumyluron (N-((2-chlorophenyl)methyl)-N'-(1-methyl-1-phenylethyl)urea) : A herbicide targeting weed growth via inhibition of photosynthesis .
- Pencycuron (N-((4-chlorophenyl)methyl)-N-cyclopentyl-N'-phenylurea) : Used for controlling fungal pathogens in crops .
Key Difference: The target compound’s isoquinolinyl group lacks the halogenation or alkylation common in agrochemical ureas.
Heterocyclic Urea Derivatives
Other heterocyclic ureas highlight structural versatility:
- Urea, N-[5-(1,1-dimethylethyl)-1,3,4-thiadiazol-2-yl]-N,N'-dimethyl- (CAS 34014-18-1) : Incorporates a thiadiazole ring, likely enhancing thermal stability for industrial uses .
Key Difference: The isoquinolinyl group in the target compound offers a larger aromatic surface compared to thiadiazole or pyrimidine, which could improve binding to enzymes or receptors in medicinal contexts.
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